{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate
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Overview
Description
{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate is an organic compound characterized by its complex structure, which includes a phenyl ring substituted with a methylsulfanyl group, a carbamoyl group, and a phenylbutanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate {[3-(Methylsulfanyl)phenyl]carbamoyl}methyl alcohol. This intermediate can be synthesized through the reaction of 3-(methylsulfanyl)aniline with chloroformate under basic conditions to form the carbamate. This is followed by esterification with 2-phenylbutanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, and the employment of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Chemistry
In organic synthesis, {[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
This compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with carbamoyl or phenylbutanoate moieties. It may also serve as a probe in biochemical assays to investigate the activity of sulfanyl-containing compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be employed in the formulation of specialty chemicals.
Mechanism of Action
The mechanism by which {[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The carbamoyl group can form covalent bonds with active site residues of enzymes, leading to inhibition. The phenylbutanoate ester moiety may enhance the compound’s binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- {[3-(Methylsulfanyl)phenyl]carbamoyl}methyl benzoate
- {[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-methylbutanoate
- {[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 3-phenylpropanoate
Uniqueness
Compared to its analogs, {[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate is unique due to the presence of the 2-phenylbutanoate ester, which may confer distinct physicochemical properties and biological activities. This structural variation can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
[2-(3-methylsulfanylanilino)-2-oxoethyl] 2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-3-17(14-8-5-4-6-9-14)19(22)23-13-18(21)20-15-10-7-11-16(12-15)24-2/h4-12,17H,3,13H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRJYAHXOXRIOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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